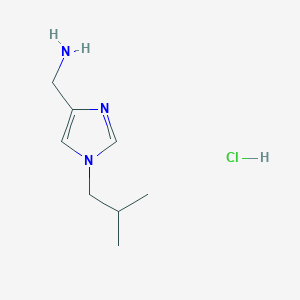![molecular formula C15H15FN6 B2915301 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380141-04-6](/img/structure/B2915301.png)
2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The pyrimidine ring is substituted with a fluorine atom and a methyl group, and the piperazine ring is attached to a pyridine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The presence of fluorine, a highly electronegative atom, likely has a significant impact on the compound’s chemical properties .Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized various compounds related to 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile to explore their potential biological activities. For instance, substituted pyrimidine-piperazine-chromene and quinoline conjugates have been evaluated for their cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Certain compounds exhibited significant anti-proliferative activities, surpassing the effectiveness of known drugs like curcumin. Molecular docking studies with active compounds against Bcl-2 protein demonstrated good binding affinity, suggesting potential applications in cancer therapy (Parveen et al., 2017).
Crystal Structure Analysis
The crystal structure of related pyridine derivatives has been elucidated, providing insights into molecular conformations and intermolecular interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their applications in various fields, including drug design and materials science (Venkateshan et al., 2019).
Corrosion Inhibition
Research into piperidine derivatives related to 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has shown their potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been used to evaluate the adsorption and inhibition properties of these compounds, offering promising applications in protecting metal surfaces and structures (Kaya et al., 2016).
Antimicrobial Activity
Some derivatives of 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile have been synthesized and tested for their antimicrobial properties. The synthesis of new heterocyclic compounds incorporating pyrimidine moieties has led to the identification of compounds with significant antibacterial activity, highlighting the potential of these chemicals in developing new antimicrobial agents (Hafez et al., 2015).
Future Directions
properties
IUPAC Name |
2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6/c1-11-13(16)15(20-10-19-11)22-7-5-21(6-8-22)14-12(9-17)3-2-4-18-14/h2-4,10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIPBFWLVZXDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C3=C(C=CC=N3)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2915218.png)
![N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2915219.png)
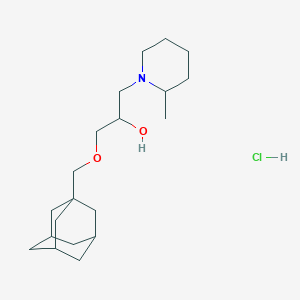
![2,4-dichloro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2915222.png)
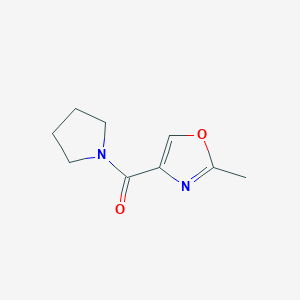
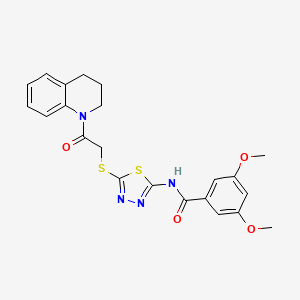
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2915227.png)
![N'-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2915228.png)
![[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2915229.png)

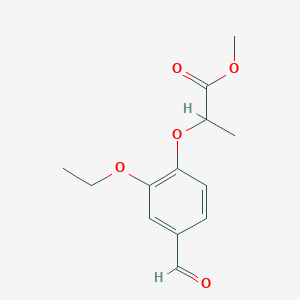
![[4-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B2915236.png)
![2-Chloro-3-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2915239.png)
